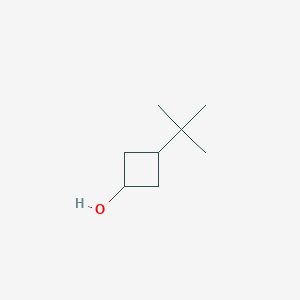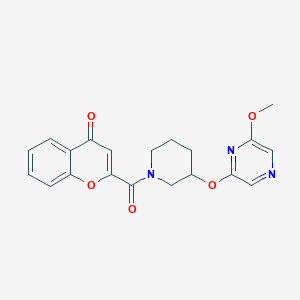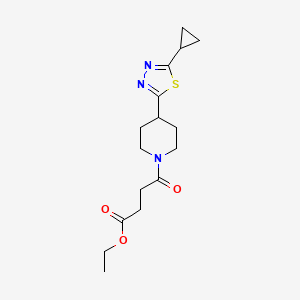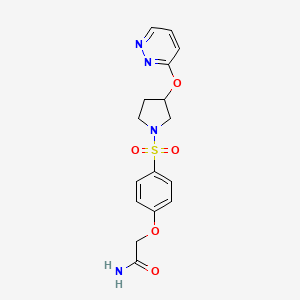
trans-3-t-Butylcyclobutanol
説明
Trans-3-t-Butylcyclobutanol is a chemical compound with the formula C8H16O. It has a molecular weight of 128.2120 . The IUPAC Standard InChI for this compound is InChI=1S/C8H16O/c1-8(2,3)6-4-7(9)5-6/h6-7,9H,4-5H2,1-3H3/t6-,7- .
Molecular Structure Analysis
The molecular structure of trans-3-t-Butylcyclobutanol can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
The reaction thermochemistry data for trans-3-t-Butylcyclobutanol indicates that the enthalpy of reaction at standard conditions (Δ r H°) is -6.7 ± 0.8 kJ/mol . This data was obtained from a study conducted by Lampman, Hager, et al., in 1970 .Physical And Chemical Properties Analysis
Trans-3-t-Butylcyclobutanol has several physical and chemical properties. Some of these include a standard Gibbs free energy of formation (gf) of -76.56 kJ/mol, an enthalpy of formation at standard conditions (hf) of -323.13 kJ/mol, an enthalpy of fusion at standard conditions (hfus) of 10.26 kJ/mol, and an enthalpy of vaporization at standard conditions (hvap) of 48.56 kJ/mol . It also has a Log10 of Water solubility (log10ws) of -1.96 and an Octanol/Water partition coefficient (logp) of 1.803 .科学的研究の応用
1. Chemical Actinometry
Takamuku et al. (1979) conducted research on tetraphenylcyclobutane (TPCB) in n-butyl chloride, which is closely related to trans-3-t-Butylcyclobutanol, for its use in chemical actinometry. They found that trans-stilbene formed during flash photolysis with a quantum yield, demonstrating the potential of TPCB in actinometric systems at specific wavelengths (Takamuku, Beck, & Schnabel, 1979).
2. Photolysis Studies
Frings and Schnabel (1983) explored the photolysis of TPCB, finding significant production of cis-stilbene through isomerization, indicating a high rate constant for the cycloreversion of TPCB. This study suggests the importance of such compounds in understanding photolytic processes (Frings & Schnabel, 1983).
3. Antiviral Activity Research
Maruyama et al. (1993) synthesized compounds derived from cyclobutanol, including trans-3-t-Butylcyclobutanol variants, to test against viruses like herpes simplex and HIV. They found that these compounds' activity against certain viruses partially depends on phosphorylation by virus-induced enzymes (Maruyama et al., 1993).
4. Enzymatic Activity and Metabolic Activation
Kitamura et al. (2002) studied compounds like trans-1,2-diphenylcyclobutane, related to trans-3-t-Butylcyclobutanol, for their estrogenic activity after metabolic activation. This research contributes to understanding how such compounds interact with biological systems, especially after liver microsome-induced activation (Kitamura et al., 2002).
5. Food Irradiation Products Detection
Hamilton et al. (1996) used chemically synthesized cyclobutanones, related to trans-3-t-Butylcyclobutanol, for the detection of irradiation products in foods like meat and fruit. This application is crucial for food safety and irradiation monitoring (Hamilton et al., 1996).
特性
IUPAC Name |
3-tert-butylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2,3)6-4-7(9)5-6/h6-7,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUJAHPEPCHIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288644 | |
| Record name | cis-3-(1,1-Dimethylethyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-t-Butylcyclobutanol | |
CAS RN |
20588-76-5 | |
| Record name | cis-3-(1,1-Dimethylethyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2654407.png)
![5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2654410.png)
![N-(benzo[d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2654412.png)



![3-Methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2654418.png)
![3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester](/img/structure/B2654420.png)
![N-[4-[(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2654421.png)
![3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2654422.png)
![7-[(4-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2654424.png)

![1-[3-({Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2654426.png)
